molecular formula C21H14BrClF3N3O B2394295 2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 318239-45-1

2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine

Katalognummer: B2394295
CAS-Nummer: 318239-45-1
Molekulargewicht: 496.71
InChI-Schlüssel: QCIKSWQKNOQQLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway , a critical mediator of cytokine and growth factor signaling involved in cell proliferation, hematopoiesis, and immune response. This compound demonstrates high efficacy against JAK2, including the constitutively active JAK2 V617F mutant, which is a key oncogenic driver in the majority of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. By inhibiting JAK2 autophosphorylation at the activation loop residues Y1007/Y1008 , it effectively blocks downstream STAT transcription factor phosphorylation and nuclear translocation, leading to the arrest of proliferation and induction of apoptosis in dependent cell lines. Researchers utilize this inhibitor as a critical pharmacological tool to elucidate the specific roles of JAK2 in both normal and pathological cellular contexts, to validate JAK2 as a therapeutic target, and to study resistance mechanisms in hematological malignancies and inflammatory diseases. Its selectivity profile makes it invaluable for developing targeted therapies and combination treatment strategies for JAK2-driven cancers and autoimmune disorders.

Eigenschaften

IUPAC Name

2-[3-(5-bromo-6-methoxynaphthalen-2-yl)-4-methylpyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClF3N3O/c1-11-10-29(20-16(23)8-14(9-27-20)21(24,25)26)28-19(11)13-3-5-15-12(7-13)4-6-17(30-2)18(15)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIKSWQKNOQQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine (C21H14BrClF3N3O) is a synthetic organic molecule belonging to the pyrazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Naphthyl Intermediate : The precursor, 5-bromo-6-methoxy-2-naphthol, is synthesized through bromination and methoxylation.
  • Coupling Reaction : The naphthyl intermediate is coupled with 4-fluorophenyl hydrazine under acidic conditions to form the hydrazone intermediate.
  • Cyclization : This intermediate undergoes cyclization in the presence of a base to form the pyrazole ring.
  • Final Methylation : The final product is obtained through methylation of the pyrazole ring .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, certain analogs have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) with IC50 values as low as 0.26 μM . The mechanism appears to involve the inhibition of key signaling pathways, including mitogen-activated protein kinases (MAPK) and caspase activation, which are crucial for cell proliferation and survival.

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and carbonic anhydrase (hCA). For example, related pyrazole compounds have exhibited AChE inhibition with IC50 values around 66.37 nM . This suggests potential applications in treating neurodegenerative disorders.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain analogs exhibit activity against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies

  • Cytotoxicity in Cancer Research :
    • A study evaluated the effects of pyrazole analogs on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 39.70 µM. The study highlighted the role of caspases in mediating apoptosis through specific pathway activations .
  • Enzyme Inhibition Studies :
    • Another investigation focused on the inhibition of metabolic enzymes by pyrazole derivatives, demonstrating that structural modifications can enhance inhibitory potency against targets like AChE and hCA .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : It may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
  • Receptor Binding : The compound could block receptor interactions critical for cellular signaling pathways.
  • DNA Interference : There is potential for interference with DNA replication and transcription processes due to structural similarities with nucleic acid components .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is beneficial:

Compound NameStructureIC50 (μM)Biological Activity
Compound AStructure A0.26Anticancer
Compound BStructure B66.37AChE Inhibition
Compound CStructure CVariesAntimicrobial

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, the incorporation of the naphthyl group may enhance the compound's ability to interact with biological targets, thus increasing its efficacy against certain cancer types.

Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine exhibited promising activity against breast cancer cells, suggesting further investigation into their mechanisms of action is warranted .

Agricultural Chemistry

This compound shows potential as a pesticide or herbicide due to its structural characteristics that allow for interaction with plant enzymes or receptors. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their stability and bioavailability.

Research Findings:
A comparative study on various pyrazole derivatives indicated that those containing halogen substituents demonstrated increased herbicidal activity against common weeds. The specific interactions between these compounds and plant metabolic pathways are an area of ongoing research .

Material Science

In material science, the compound can be utilized in the development of organic semiconductors . Its unique electronic properties due to the presence of electron-withdrawing groups make it suitable for incorporation into polymer matrices for enhanced conductivity.

Application Example:
Research has shown that integrating pyrazole-based compounds into conductive polymers can significantly improve their electronic properties. This application is particularly relevant in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid pyridine-pyrazole-naphthyl architecture. Below is a detailed comparison with analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID (Source) Core Structure Key Substituents Notable Properties
Target Compound Pyridine-pyrazole-naphthyl 3-Cl, 5-CF₃, 5-Br-6-OMe-naphthyl, 4-Me-pyrazole High lipophilicity (naphthyl), strong electron-withdrawal (CF₃), steric hindrance
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine Pyridine-pyrazole 4-Br, 2-Cl-ethyl, 5-Me-pyrazole Simpler structure; lacks naphthyl and CF₃, leading to reduced steric/electronic effects
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol Pyridine 6-Cl, 5-CF₃-phenyl, 2,4-diol Increased solubility (diol groups); CF₃ enhances metabolic stability
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Pyridine 5-Br, 2-OMe, 3-CF₃ Compact structure; reactive at pyridine ring due to electron-deficient CF₃
Triazole derivatives () Pyridine-triazole-pyrrolothiazole Chlorophenyl, methoxyphenyl, triazole Extended π-system; triazole enables H-bonding, unlike pyrazole in target compound

Key Findings

Naphthyl vs. Phenyl Systems : The naphthyl group in the target compound enhances π-π stacking interactions compared to phenyl-containing analogs (e.g., and ). This could improve binding to aromatic receptors in biological systems but may reduce solubility .

However, its position at C5 in the target compound (vs. C3 in ) alters charge distribution .

Pyrazole vs. Triazole : The pyrazole ring in the target compound lacks the hydrogen-bonding capability of triazoles (), suggesting differences in intermolecular interactions .

Synthetic Challenges : The naphthyl group complicates synthesis compared to smaller aryl systems (e.g., ). Reactions in DMF (as in ) may be relevant for coupling steps .

Research Implications and Limitations

  • Structural Characterization : Tools like SHELXL () and ORTEP-III () are critical for resolving complex structures, particularly the naphthyl orientation and pyrazole conformation .
  • Unanswered Questions: Limited data exist on the target compound’s reactivity or bioactivity.
  • Contradictions : While CF₃ generally improves stability, its combination with a bulky naphthyl group (target compound) may unpredictably affect pharmacokinetics compared to simpler analogs .

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazole-pyridine core in this compound, and how can reaction conditions be optimized?

Answer:
The pyrazole-pyridine core can be synthesized via cyclocondensation reactions using hydrazines and β-keto esters or via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents. For example:

  • Stepwise synthesis : React 5-bromo-6-methoxy-2-naphthyl hydrazine with a β-keto ester to form the pyrazole ring, followed by coupling with 3-chloro-5-(trifluoromethyl)pyridine via palladium catalysis .
  • Optimization : Use K₂CO₃ as a base in DMF to enhance nucleophilicity and stabilize intermediates. Monitor reaction progress via HPLC to adjust stoichiometry and temperature (e.g., 80–100°C for 12–24 hours) .

Basic: How can spectroscopic techniques (NMR, MS) distinguish between positional isomers in the naphthyl-pyrazole moiety?

Answer:

  • ¹H NMR : The bromine and methoxy groups on the naphthyl ring produce distinct splitting patterns. For instance, the methoxy proton at position 6 appears as a singlet (~δ 3.9–4.1 ppm), while bromine at position 5 deshields adjacent protons, causing downfield shifts (~δ 8.2–8.5 ppm) .
  • HRMS : Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 for ³⁵Cl/³⁷Cl) confirm substituent positions .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., antimicrobial, anticancer)?

Answer:

  • Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL .
  • Anticancer : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for cytotoxicity (e.g., normal HEK293 cells) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic attack at the 3-chloro position. However, steric hindrance from the naphthyl group may reduce reaction rates. Computational studies (DFT) can quantify charge distribution and predict regioselectivity .

Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Standardization : Use identical cell lines, culture conditions, and assay protocols (e.g., ATP-based vs. MTT assays).
  • Metabolic stability : Test compound stability in serum (e.g., 24-hour incubation at 37°C) to account for degradation .
  • Structural analogs : Compare activity of derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .

Advanced: How can computational modeling (e.g., molecular docking) predict target binding modes for this compound?

Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., pyrazole-containing EGFR inhibitors) .
  • Docking workflow : Use AutoDock Vina with flexible residues in the binding pocket. Validate with MD simulations (10 ns) to assess binding stability .

Basic: What chromatographic methods (HPLC, TLC) are optimal for purity analysis and separation of synthetic intermediates?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA. Monitor at 254 nm for aromatic absorption .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) to resolve pyrazole and pyridine intermediates (Rf ~0.4–0.6) .

Advanced: What strategies mitigate challenges in scaling up the synthesis (e.g., low yields in coupling steps)?

Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) to improve cross-coupling efficiency .
  • Solvent selection : Replace DMF with toluene/water biphasic systems to simplify purification and reduce costs .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) with LC-MS monitoring .
  • Formulation : Use PEG-based vehicles to enhance solubility and prevent aggregation in physiological buffers .

Advanced: What environmental fate studies are required to assess ecological risks of this compound?

Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions and analyze breakdown products via GC-MS .
  • Bioaccumulation : Test in model organisms (e.g., Daphnia magna) using OECD 305 guidelines to measure BCF (bioconcentration factor) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.